![molecular formula C14H18O2 B2796477 [3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287321-08-6](/img/structure/B2796477.png)
[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCP derivatives have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in bioactive compounds, which has made them valuable in drug discovery .
Synthesis Analysis
The synthesis of BCP derivatives, including “[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol”, has been a topic of research for many years . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare more than 300 functionalized BCPs on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of “[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” includes a BCP core, an ethoxyphenyl group, and a methanol group. The BCP core is a small, three-dimensional structure that can add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP derivatives like “[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” often involve the use of light . The reactions can produce BCPs in quantities ranging from milligrams to kilograms .Zukünftige Richtungen
The use of BCP derivatives in drug discovery is a promising area of research . The development of practical methods for their synthesis could facilitate the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . Future research may focus on further exploring the properties of BCP derivatives and developing more efficient methods for their synthesis.
Eigenschaften
IUPAC Name |
[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-12-6-4-3-5-11(12)14-7-13(8-14,9-14)10-15/h3-6,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSICHPSAZJWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

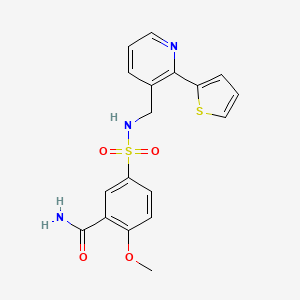
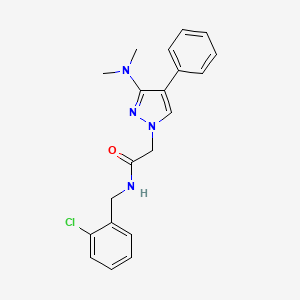
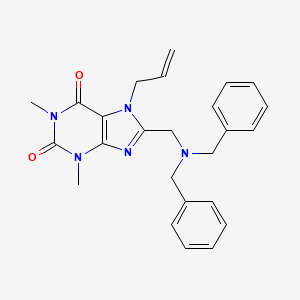
![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)
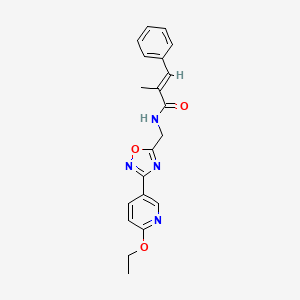

![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
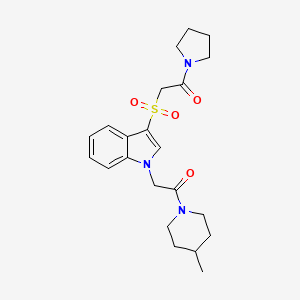
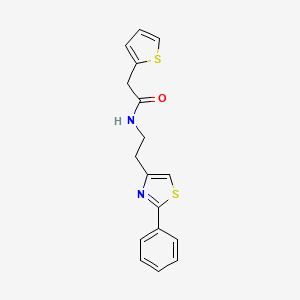
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide](/img/structure/B2796414.png)
![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)
![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)
